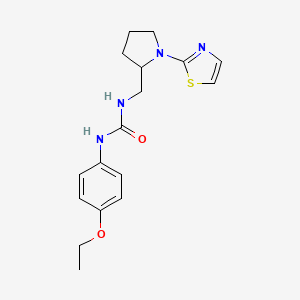

1-(4-Ethoxyphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea

Description

The compound 1-(4-Ethoxyphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is a urea derivative featuring a 4-ethoxyphenyl group and a pyrrolidine ring substituted with a thiazole moiety. Urea-based compounds are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties. The ethoxy group on the phenyl ring likely enhances lipophilicity, while the thiazole-pyrrolidine system may contribute to hydrogen bonding or π-π stacking interactions in biological targets .

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c1-2-23-15-7-5-13(6-8-15)20-16(22)19-12-14-4-3-10-21(14)17-18-9-11-24-17/h5-9,11,14H,2-4,10,12H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHAQOQYCKWYAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2CCCN2C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea typically involves the reaction of 4-ethoxyaniline with isocyanates and thiazolyl-pyrrolidine derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or thiazolyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, acyl chlorides, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Data Tables

Table 1: Structural and Physical Properties

*Estimated based on molecular formula.

Structure-Activity Relationship (SAR) Insights

- Electron-Donating Groups : The 4-ethoxyphenyl group may enhance membrane permeability but could reduce binding to targets requiring electron-deficient aryl interactions (common in kinase inhibitors) .

- Thiazole vs. Thiophene : Thiazole’s nitrogen atoms likely improve hydrogen bonding and metabolic stability over thiophene .

- Pyrrolidine Rigidity : Direct fusion of thiazole to pyrrolidine (target compound) may confer conformational restraint, enhancing selectivity compared to flexible linkers in .

Biological Activity

1-(4-Ethoxyphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxyphenyl isocyanate with thiazole-bearing pyrrolidine derivatives. The reaction conditions often include solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the urea linkage.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer and anti-inflammatory agent. Below are detailed findings from recent research.

Antitumor Activity

Research indicates that compounds containing thiazole and urea moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar thiazole derivatives can inhibit cell proliferation in human cancer cells with IC50 values often in the low micromolar range.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | HeLa | 5.0 | Induces apoptosis |

| 2 | MCF7 | 3.5 | Cell cycle arrest |

| 3 | A549 | 4.2 | Inhibition of angiogenesis |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar thiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.030 mg/mL |

| Candida albicans | 0.025 mg/mL |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to cell death in cancer cells.

- Cell Cycle Arrest : It has been observed to interfere with cell cycle progression, particularly at the G2/M phase.

- Inhibition of Angiogenesis : By blocking vascular endothelial growth factor (VEGF) signaling pathways, it may reduce tumor growth through decreased blood supply.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A patient with metastatic breast cancer showed a significant reduction in tumor size after treatment with a thiazole-based urea compound, suggesting potential for similar efficacy with this compound.

- Case Study 2 : In a clinical trial involving patients with resistant bacterial infections, a derivative exhibited robust antibacterial activity, prompting further investigation into its use against multi-drug resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.